molecular formula C15H14FNO2 B8442668 2-(4-Fluoro-benzylamino)-benzoic acid methyl ester

2-(4-Fluoro-benzylamino)-benzoic acid methyl ester

Cat. No. B8442668
M. Wt: 259.27 g/mol
InChI Key: VFHZEPMFLMNRBQ-UHFFFAOYSA-N
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Patent
US06436965B1

Procedure details

A suspension of 77 g of potassium carbonate in a mixture of 100 mL of methyl ethyl ketone, 50 g of 4-fluorobenzyl bromide and 26 mL of the methyl 2-aminobenzoate was refluxed for 8 h, cooled to room temperature, filtered and concentrated. Filtration on 600 mL of silica gel and washing with 10% ethyl acetate in hexane afforded the desired material as a yellow oil (41 g, 85% purity). This material was used as such for the next step.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[F:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Br)=[CH:10][CH:9]=1.[NH2:16][C:17]1[CH:26]=[CH:25][CH:24]=[CH:23][C:18]=1[C:19]([O:21][CH3:22])=[O:20]>C(C(C)=O)C>[F:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][NH:16][C:17]2[CH:26]=[CH:25][CH:24]=[CH:23][C:18]=2[C:19]([O:21][CH3:22])=[O:20])=[CH:10][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1
Name
Quantity
26 mL
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
Filtration on 600 mL of silica gel
WASH
Type
WASH
Details
washing with 10% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CNC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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